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molecular formula C12H7ClF3NO B6317260 2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 153564-24-0

2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No. B6317260
M. Wt: 273.64 g/mol
InChI Key: LFVNBAYLMRRFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06635766B1

Procedure details

17.45 g (690 mmol) of sodium hydride (95 percent) was suspended in 420 ml of N,N-dimethylacetamide. 106.7 g (658 mmol) of 3-(trifluoromethyl)phenol was added dropwise over 2 hours at 15° C. The resultant phenate solution was added dropwise over 2.5 hours, under nitrogen, to a solution of 162.4 g (1.097 mol) of 2,6-dichloropyridine in 330 ml of N,N-dimethylacetamide, heated to 90° C. After a further 3 hours of reaction time, the mixture was cooled to room temperature, the precipitate of sodium chloride was filtered off and the filtrate was concentrated. The residue was taken up with toluene and 0.1 N hydrochloric acid, and the organic phase was washed with saturated sodium chloride solution and concentrated. The oily residue (ca. 200 g) was distilled under a vacuum. The yield of the title compound was 151.5 g (84 percent) of a colorless oil, content (GC) 99.8 percent. Other data concerning the title compound was:
Quantity
17.45 g
Type
reactant
Reaction Step One
Quantity
106.7 g
Type
reactant
Reaction Step Two
Quantity
162.4 g
Type
reactant
Reaction Step Three
Quantity
330 mL
Type
solvent
Reaction Step Three
Quantity
420 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1.[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](Cl)[N:16]=1>CN(C)C(=O)C>[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:11][C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([C:4]([F:12])([F:13])[F:3])[CH:6]=2)[N:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
17.45 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
106.7 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Step Three
Name
Quantity
162.4 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
330 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Four
Name
Quantity
420 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a further 3 hours of reaction time
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate of sodium chloride was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The oily residue (ca. 200 g) was distilled under a vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1)OC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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